KCNQ2 Antagonist Potency: 4.6-Fold Superiority Over a Structurally Related Analog
6-Amino-2,3-dimethylquinoline-4-carbonitrile demonstrates an IC₅₀ of 70 nM for antagonist activity at human KCNQ2 potassium channels expressed in CHO cells [1]. A structurally related analog within the same quinoline-4-carbonitrile series, differing only in side-chain substitution (BDBM50395515/CHEMBL2164054), exhibits an IC₅₀ of 320 nM under identical assay conditions [2]. This represents a 4.6-fold improvement in potency for the target compound. The quantitative difference is not predictable from structural inspection alone, underscoring the necessity of empirical validation and the non-interchangeable nature of these analogs for KCNQ2-focused research.
| Evidence Dimension | KCNQ2 potassium channel antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | Structurally related quinoline-4-carbonitrile analog (CHEMBL2164054): IC₅₀ = 320 nM |
| Quantified Difference | 4.6-fold more potent (70 nM vs 320 nM) |
| Conditions | Human KCNQ2 expressed in CHO cells; automated patch clamp electrophysiology; 3-minute incubation |
Why This Matters
Procurement decisions for KCNQ2 pharmacology studies must account for 4.6-fold potency differences that directly impact experimental design, compound usage quantities, and data interpretation in SAR campaigns.
- [1] BindingDB Entry BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2: IC₅₀ = 70 nM. ChEMBL/Vanderbilt University Medical Center, 2025. View Source
- [2] BindingDB Entry BDBM50395515 (CHEMBL2164054). Antagonist activity at KCNQ2: IC₅₀ = 320 nM. ChEMBL/Vanderbilt University Medical Center, 2025. View Source
